molecular formula C10H20O B6167541 3-tert-butylcyclohexan-1-ol, Mixture of diastereomers CAS No. 4534-70-7

3-tert-butylcyclohexan-1-ol, Mixture of diastereomers

Cat. No. B6167541
CAS RN: 4534-70-7
M. Wt: 156.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butylcyclohexan-1-ol is a mixture of diastereomers. It has the molecular formula (CH3)3CC6H10OH . The compound is a type of cyclohexanol, which is a six-membered cyclic compound with a hydroxyl group attached .


Synthesis Analysis

The synthesis of 3-tert-butylcyclohexan-1-ol can involve the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . This process is known as resolution . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomeric esters .


Molecular Structure Analysis

The molecular structure of 3-tert-butylcyclohexan-1-ol involves a cyclohexane ring with a tert-butyl group and a hydroxyl group attached . As a mixture of diastereomers, it contains molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space .


Chemical Reactions Analysis

The chemical reactions involving 3-tert-butylcyclohexan-1-ol can include oxidation and reduction reactions . For instance, 4-tert-butylcyclohexanol, which is a mixture of cis and trans stereoisomers, can be oxidized to form 4-tert-butylcyclohexanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-tert-butylcyclohexan-1-ol can vary depending on its specific diastereomeric form . For instance, its melting point, boiling point, and density can differ among its diastereomers .

Mechanism of Action

The mechanism of action of 3-tert-butylcyclohexan-1-ol involves its stereochemistry. As a mixture of diastereomers, it contains molecules that are not mirror images of each other and are non-superimposable . This can affect its interactions with other molecules and its overall chemical behavior .

Future Directions

The study of 3-tert-butylcyclohexan-1-ol and its diastereomers can provide valuable insights into the field of stereochemistry . Future research could focus on developing more efficient methods for the synthesis and resolution of this compound . Additionally, the exploration of its chemical reactions and mechanisms of action could lead to new applications in organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butylcyclohexan-1-ol, Mixture of diastereomers involves the reduction of a ketone intermediate derived from the reaction of tert-butylcyclohexanone with a suitable reducing agent. The reduction reaction is expected to yield a mixture of diastereomers due to the presence of a chiral center in the starting material.", "Starting Materials": [ "tert-butylcyclohexanone", "reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Step 1: tert-butylcyclohexanone is reacted with a suitable reducing agent (e.g. sodium borohydride, lithium aluminum hydride) in a solvent such as ethanol or methanol.", "Step 2: The reaction mixture is stirred at room temperature or under reflux until the reaction is complete.", "Step 3: The reaction mixture is then quenched with water and the resulting mixture is extracted with an organic solvent such as diethyl ether or dichloromethane.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield a mixture of diastereomers of 3-tert-butylcyclohexan-1-ol." ] }

CAS RN

4534-70-7

Product Name

3-tert-butylcyclohexan-1-ol, Mixture of diastereomers

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.